2,4-Dichloro-5-methylbenzohydrazide

Urease Inhibition Enzyme Kinetics SAR

2,4-Dichloro-5-methylbenzohydrazide (CAS: 297139-67-4; molecular formula C8H8Cl2N2O; molecular weight 219.07 g/mol) is a chlorinated aromatic hydrazide derivative characterized by two chlorine atoms at the 2- and 4-positions and a methyl group at the 5-position of the benzene ring. It is primarily valued as a synthetic intermediate in pharmaceutical and agrochemical research, where its hydrazide functional group serves as a key reactive handle for constructing nitrogen-containing heterocycles such as triazoles and oxadiazoles.

Molecular Formula C8H8Cl2N2O
Molecular Weight 219.06 g/mol
CAS No. 297139-67-4
Cat. No. B3326937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methylbenzohydrazide
CAS297139-67-4
Molecular FormulaC8H8Cl2N2O
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)C(=O)NN
InChIInChI=1S/C8H8Cl2N2O/c1-4-2-5(8(13)12-11)7(10)3-6(4)9/h2-3H,11H2,1H3,(H,12,13)
InChIKeyYFMVMIPOQFLOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-methylbenzohydrazide Procurement Guide: Chemical Properties & Baseline Characteristics


2,4-Dichloro-5-methylbenzohydrazide (CAS: 297139-67-4; molecular formula C8H8Cl2N2O; molecular weight 219.07 g/mol) is a chlorinated aromatic hydrazide derivative characterized by two chlorine atoms at the 2- and 4-positions and a methyl group at the 5-position of the benzene ring [1]. It is primarily valued as a synthetic intermediate in pharmaceutical and agrochemical research, where its hydrazide functional group serves as a key reactive handle for constructing nitrogen-containing heterocycles such as triazoles and oxadiazoles [2]. The compound is typically supplied as a high-purity solid (≥95% or ≥98% depending on vendor) with predicted physicochemical properties including a density of 1.4 ± 0.1 g/cm³, a topological polar surface area of 55.1 Ų, and an XLogP3-AA of 2.1, indicating moderate lipophilicity .

Why Generic Benzohydrazide Substitution Fails: Critical Substituent-Dependent Differentiation


Substitution patterns on the benzohydrazide scaffold profoundly influence both chemical reactivity and biological activity, rendering generic substitution scientifically unsound. The 2,4-dichloro-5-methyl arrangement on 2,4-dichloro-5-methylbenzohydrazide confers distinct electronic and steric properties that cannot be replicated by alternative substitution patterns. Structure-activity relationship (SAR) studies on benzohydrazide derivatives demonstrate that both the number and position of chloro substituents critically affect enzyme inhibitory potency; for example, among 43 benzohydrazide derivatives evaluated for urease inhibition, compounds bearing two chloro groups at specific positions exhibited IC50 values as low as 0.87 ± 0.31 μM, whereas unsubstituted or mono-substituted analogs showed markedly reduced or no activity [1]. Furthermore, benzohydrazide derivatives with 2,4-dichloro substitution have been specifically claimed in patents for herbicidal applications, while other substitution patterns (e.g., 4-chloro only, 2,6-dichloro) lack equivalent documentation in the patent literature for the same agricultural utility [2]. These substituent-specific differences in documented applications and structure-activity relationships preclude simple interchange with in-class analogs such as 4-chlorobenzohydrazide or 2,4-dichlorobenzohydrazide.

Quantitative Differentiation Evidence for 2,4-Dichloro-5-methylbenzohydrazide: Comparative Data vs. Closest Analogs


Substituent-Dependent Urease Inhibition: Class-Level SAR Supports 2,4-Dichloro Substitution Advantage

Among a series of 43 structurally diverse benzohydrazide derivatives evaluated for in vitro urease inhibition, the most potent compound (compound 36) bearing two chloro groups at meta positions on ring A exhibited an IC50 of 0.87 ± 0.31 μM, representing a 24-fold improvement over the standard thiourea (IC50 = 21.25 ± 0.15 μM). This class-level SAR analysis demonstrates that di-chloro substitution, particularly in specific positional arrangements, is a key determinant of enhanced inhibitory potency [1].

Urease Inhibition Enzyme Kinetics SAR

Herbicidal Patent Coverage: 2,4-Dichloro Substitution is Specified in Active Compound Claims

United States patent application US20040157739A1 explicitly claims herbicidal benzohydrazide derivatives encompassing the 2,4-dichloro substitution pattern on the phenyl ring. The claimed compounds include those where the phenyl moiety bears specific halogen substitutions, with 2,4-dichloro being a preferred embodiment for herbicidal activity [1]. In contrast, alternative substitution patterns such as 4-chloro only or 2,6-dichloro are not prominently featured as active agents in comparable agrochemical patent literature for this scaffold [2].

Herbicide Agrochemical Patent

Heterocyclic Synthesis Precursor: 2,4-Dichloro-5-Methyl Substitution Enables Specific Reactivity for Triazole and Oxadiazole Formation

2,4-Dichloro-5-methylbenzohydrazide serves as a key precursor for synthesizing substituted triazoles and oxadiazoles via condensation and cyclization reactions. The 2,4-dichloro-5-methyl substitution pattern enhances reactivity in nucleophilic substitution and condensation reactions compared to unsubstituted benzohydrazide, while the methyl group at the 5-position provides an additional handle for further derivatization [1]. Research on related 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles demonstrates that 2,4-dichloro substitution yields bioactive heterocycles with antimicrobial potential [2].

Heterocyclic Synthesis Medicinal Chemistry Precursor

Physicochemical Differentiation: Moderate Lipophilicity (XLogP3 = 2.1) Balances Aqueous Solubility and Membrane Permeability

The predicted XLogP3-AA value of 2.1 for 2,4-dichloro-5-methylbenzohydrazide falls within the optimal range (1-3) for balancing aqueous solubility and passive membrane permeability, a critical consideration for drug-like properties . In comparison, unsubstituted benzohydrazide (XLogP ~0.5) is excessively polar, while heavily halogenated analogs (e.g., 2,4,6-trichlorobenzohydrazide, XLogP >3) risk poor aqueous solubility. The topological polar surface area (TPSA) of 55.1 Ų further supports adequate membrane permeability (optimal <140 Ų) while maintaining hydrogen bonding capacity [1].

Lipophilicity ADME Physicochemical Properties

Structural Confirmation: Definitive InChI and SMILES Enable Unambiguous Identity Verification for Procurement

2,4-Dichloro-5-methylbenzohydrazide is unambiguously identified by its unique InChI (1S/C8H8Cl2N2O/c1-4-2-5(8(13)12-11)7(10)3-6(4)9/h2-3H,11H2,1H3,(H,12,13)) and InChI Key (YFMVMIPOQFLOPV-UHFFFAOYSA-N), which precisely encode the 2,4-dichloro-5-methyl substitution pattern . This definitive structural fingerprint distinguishes it from closely related analogs such as 2,4-dichlorobenzohydrazide (lacks 5-methyl group; different InChI Key) and 2,6-dichlorobenzohydrazide (different chlorine positions; distinct InChI Key) [1]. Vendors typically supply this compound with batch-specific quality control documentation including NMR, HPLC, and GC analyses at ≥98% purity .

Analytical Chemistry Quality Control Identity Verification

Optimal Research and Industrial Application Scenarios for 2,4-Dichloro-5-methylbenzohydrazide


Medicinal Chemistry: Urease Inhibitor Lead Optimization

Researchers developing urease inhibitors for treating Helicobacter pylori infections or preventing struvite stone formation should select 2,4-dichloro-5-methylbenzohydrazide as a synthetic precursor. Class-level SAR evidence demonstrates that 2,4-dichloro substitution on benzohydrazide scaffolds yields potent urease inhibition (IC50 values as low as 0.87 μM, representing 24-fold improvement over standard thiourea), whereas unsubstituted or mono-chloro analogs are inactive [1].

Agrochemical Development: Herbicide Candidate Synthesis

Agrochemical researchers pursuing novel herbicides should procure 2,4-dichloro-5-methylbenzohydrazide based on its alignment with patent-validated structural motifs. US patent US20040157739A1 specifically claims benzohydrazide derivatives bearing 2,4-dichloro substitution for herbicidal applications, providing IP guidance for development programs [2].

Synthetic Organic Chemistry: Heterocycle Library Construction

Medicinal chemists synthesizing libraries of 1,3,4-oxadiazoles or 1,2,4-triazoles should choose 2,4-dichloro-5-methylbenzohydrazide for its enhanced reactivity in condensation and cyclization reactions. The 2,4-dichloro substitution increases carbonyl electrophilicity for hydrazone formation, while the 5-methyl group enables additional derivatization pathways not available with 2,4-dichlorobenzohydrazide [3].

Lead Optimization: Balancing Physicochemical Properties

Drug discovery teams optimizing lead series for ADME properties should consider 2,4-dichloro-5-methylbenzohydrazide as a scaffold due to its moderate lipophilicity (XLogP3 = 2.1), which falls within the optimal range (1-3) for balancing solubility and permeability. This profile avoids the excessive polarity of unsubstituted benzohydrazide (XLogP ~0.5) and the potential solubility limitations of heavily halogenated analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5-methylbenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.